

A Technical Guide to the Physical Properties of 2-(Chloromethyl)selenophene Derivatives

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Compound of Interest

Compound Name: 2-(Chloromethyl)selenophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(chloromethyl)selenophene** and its derivatives. Given the emerging interest in selenium-containing heterocycles for applications in medicinal chemistry and materials science, this document collates available data to support ongoing research and development efforts. Selenophene derivatives have demonstrated a range of biological activities, including antioxidant and anticancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

Quantitative data on the physical properties of **2-(chloromethyl)selenophene** itself is not readily available in the reviewed literature. However, data for the parent selenophene and the analogous 2-(chloromethyl)thiophene are presented below for comparative purposes.

Table 1: Physical Properties of Selenophene and 2-(Chloromethyl)thiophene

Property	Selenophene	2-(Chloromethyl)thiophene
Molecular Formula	C ₄ H ₄ Se	C ₅ H ₅ ClS
Molar Mass	131.04 g/mol [4]	132.61 g/mol [5]
Appearance	Colorless liquid[4]	Colorless to pale yellow liquid[6]
Melting Point	-38 °C[4]	Not available
Boiling Point	110 °C[4]	80-81 °C at 18 Torr[7]
Density	1.52 g/cm ³ [4]	1.243 g/cm ³ (Predicted)[7]
Refractive Index (n _D)	1.58[4]	Not available
Solubility	Not specified	Soluble in acetonitrile and chloroform[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-(chloromethyl)selenophene** derivatives. While a complete dataset for the target compound is not available, general characteristics of selenophene derivatives from the literature are summarized below.

Table 2: Spectroscopic Data for Selenophene Derivatives

Technique	General Observations for Selenophene Derivatives
¹ H NMR	The aromatic protons of the selenophene ring typically appear as distinct signals. For example, in statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates, the aromatic C-H proton of the selenophene ring is observed around 8.08 ppm.[9]
¹³ C NMR	Data for specific 2-(chloromethyl)selenophene derivatives is not readily available.
⁷⁷ Se NMR	⁷⁷ Se NMR is a powerful tool for characterizing selenium-containing compounds due to the large chemical shift range and sensitivity of the selenium atom to its local environment.[9]
IR Spectroscopy	The infrared spectra of 2-chloro and 2-bromo derivatives of selenophene have been investigated, allowing for the assignment of the 21 fundamental vibrations.[10]
Mass Spectrometry	Mass spectrometry has been used to study the fragmentation patterns of various selenophene derivatives.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(chloromethyl)selenophene** are not explicitly detailed in the surveyed literature. However, general synthetic strategies for selenophenes often involve the reaction of a selenium electrophile or nucleophile with an acyclic precursor containing a π -system, such as a diene or a diyne.[2] The synthesis of the analogous 2-(chloromethyl)thiophene can be achieved through the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid.[12] A similar approach could potentially be adapted for the synthesis of **2-(chloromethyl)selenophene**.

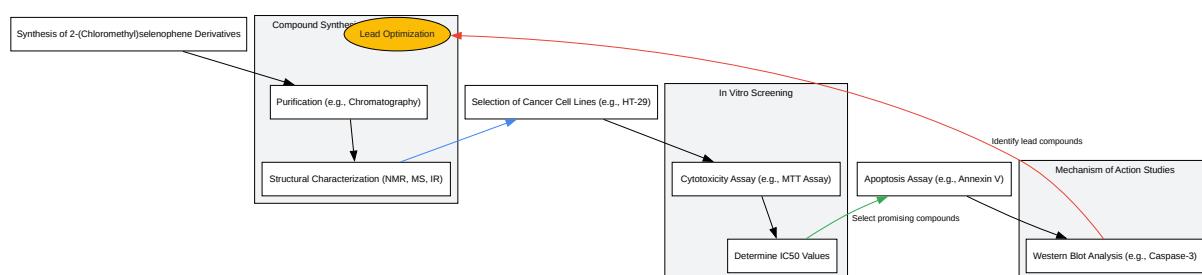
A general procedure for the synthesis of halogenated selenophenes involves the *in situ* generation of a copper (II) halide which then coordinates to a selenoenyne, leading to

intramolecular cyclization.[1]

Biological Activity and Experimental Workflow

Selenophene derivatives have shown promise as biologically active molecules, particularly as antioxidant and anticancer agents.[1][3] The antioxidant properties of selenophene and its aminocarbonitrile derivatives have been evaluated using methods such as the oxygen radical absorbance capacity (ORAC) assay and by studying their interaction with the stable radical 2,2'-diphenyl-1-picrylhydrazyl (DPPH).[13][14] The anticancer activity of selenophene-based chalcone analogs has been investigated against human colorectal adenocarcinoma (HT-29) cells, with studies indicating that these compounds can induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[3]

Below is a generalized experimental workflow for screening the anticancer activity of novel **2-(chloromethyl)selenophene** derivatives.



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